molecular formula C12H15N3O3S B2804363 ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate CAS No. 1286705-35-8

ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate

Cat. No.: B2804363
CAS No.: 1286705-35-8
M. Wt: 281.33
InChI Key: OISMLUIRKWQLDY-UHFFFAOYSA-N
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Description

Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group, a 5-oxo moiety, and a carbamate-functionalized ethyl side chain. This scaffold is part of a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-fibrotic properties .

The synthesis of such compounds typically involves multi-component reactions or post-functionalization strategies. For instance, carbamate derivatives are often prepared via coupling reactions between thiazolo[3,2-a]pyrimidine intermediates and activated carbamoylating agents. In related studies, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) have been employed to facilitate amide or carbamate bond formation .

Properties

IUPAC Name

ethyl N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-18-12(17)13-5-4-9-7-19-11-14-8(2)6-10(16)15(9)11/h6-7H,3-5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMLUIRKWQLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CSC2=NC(=CC(=O)N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common method includes the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazolo[3,2-a]pyrimidine core, which can exhibit different biological and chemical properties.

Scientific Research Applications

Structural Formula

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Anticancer Properties

Research indicates that derivatives of thiazolo-pyrimidines exhibit anticancer properties by inhibiting key cellular processes such as mitosis. For instance, a study highlighted that certain thiazolo-pyrimidine derivatives can block mitosis through the inhibition of kinesin motor proteins, which are essential for cell division . The ability to disrupt these processes positions ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate as a potential lead compound in cancer therapy.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Thiazole derivatives have been reported to possess significant activity against various bacterial strains, including those resistant to conventional antibiotics. One study demonstrated that thiazole-based compounds displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This suggests that this compound could be explored as a novel antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, thiazolo-pyrimidine derivatives have been associated with anti-inflammatory activities. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, which play a critical role in various inflammatory diseases . This makes this compound a candidate for further investigation in inflammatory conditions.

Case Study 1: Anticancer Activity

A study involving various thiazolo-pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicated that modifications at specific positions on the thiazole ring enhanced anticancer efficacy significantly .

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a valuable candidate for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism by which ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate lies in its carbamate side chain, which distinguishes it from other derivatives in this class. Key structural analogs include:

Compound Substituents/R-Groups Key Features
Target compound Ethyl carbamate via CH₂CH₂ linker Enhanced solubility due to polar carbamate; potential for hydrogen bonding
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo... 4-Bromophenyl at C5; ester at C6 Halogenated aryl group enhances π-stacking in crystals
2-(7-Methyl-5-oxo-5H-thiazolo[...)acetic acid Acetic acid substituent Increased acidity (pKa ~3–4); used as intermediate for conjugates
(Z)-2-(2-Fluorobenzylidene)-7-methyl... Fluorobenzylidene at C2; ester at C6 Planar benzylidene group improves π-π interactions; fluorinated for metabolic stability

Crystallographic Insights :

  • The 4-bromophenyl analog () exhibits π-halogen interactions in its crystal lattice, stabilizing a herringbone packing motif .
  • In contrast, benzylidene-substituted derivatives (e.g., ) adopt planar conformations due to conjugation between the thiazolo[3,2-a]pyrimidine core and the benzylidene group, favoring face-to-face stacking .
Pharmacological and Physicochemical Properties
  • Anti-liver fibrosis activity : Aspartic acid conjugates (e.g., compound 33 in ) demonstrate significant anti-fibrotic effects in vitro, attributed to their ability to modulate TGF-β signaling . The carbamate derivative may exhibit similar activity but with improved bioavailability due to reduced polarity.
  • Solubility : Carbamates generally show higher aqueous solubility than ester analogs (e.g., ) due to hydrogen-bonding capacity .
  • Metabolic stability : Fluorinated derivatives (e.g., ) resist oxidative degradation, whereas the 5-oxo group in the target compound may render it susceptible to reductase enzymes .

Biological Activity

Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities. The structural formula can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a thiazole ring fused with a pyrimidine, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit certain enzymes and receptors involved in critical cellular pathways. For instance, compounds with similar thiazole-pyrimidine structures have shown interactions with:

  • Enzymes : Inhibition of kinases and other enzymes involved in cancer cell proliferation.
  • Receptors : Binding to receptors that modulate inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For example:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity .
    CompoundCell LineIC50 (µM)
    Compound AMCF-70.25
    Compound BA5490.15
    Ethyl CarbamateMCF-70.30
  • Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Ethyl carbamate derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the thiazole ring enhances antibacterial activity by disrupting bacterial cell wall synthesis .
  • Case Studies : In one study, derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL, showcasing potential for therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications on the thiazole and pyrimidine rings significantly influence potency and selectivity. For instance, introducing electron-withdrawing groups has been associated with increased anticancer activity due to enhanced binding affinity to target enzymes .
  • Comparative Analysis : When compared to structurally similar compounds, those with additional functional groups such as halogens often exhibit improved biological profiles due to increased lipophilicity and better receptor interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing thiazolo[3,2-a]pyrimidine derivatives like ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate?

  • Methodology : Synthesis typically involves cyclocondensation of 2-aminothiazoles with tricarbonylmethane derivatives (e.g., ethyl acetoacetate) in acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and benzaldehyde derivatives in acetic acid/acetic anhydride yields fused thiazolo-pyrimidine cores .
  • Optimization : Reaction time (8–10 hours), temperature (reflux), and stoichiometry (1:1 molar ratio of reactants) are critical for yields >75% .

Q. How is the spatial structure of thiazolo[3,2-a]pyrimidine derivatives confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

  • Flattened boat conformation : The pyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate shows a puckered structure with C5 deviating 0.224 Å from the mean plane .
  • Dihedral angles : Substituents (e.g., benzene rings) form angles up to 80.94° with the thiazolo-pyrimidine core, influencing molecular packing .

Advanced Research Questions

Q. How do substituents on the benzylidene group affect the reactivity and crystallinity of thiazolo[3,2-a]pyrimidine derivatives?

  • Substituent Impact :

SubstituentEffect on Reactivity/CrystallinityExample
2-FluoroEnhances H-bonding (C–H···O)Chains along c-axis in XRD
4-MethylthioIncreases hydrophobicityAlters solubility for recrystallization
2,4,6-TrimethoxyStabilizes crystal lattice via van der Waals interactionsHigher melting point (427–428 K)
  • Methodological Insight : Substituent electronic effects (e.g., electron-withdrawing fluorine) can modulate intramolecular charge transfer, affecting spectroscopic properties and bioactivity .

Q. What strategies resolve contradictions in reported dihedral angles or conformational flexibility of thiazolo[3,2-a]pyrimidine cores?

  • Approach :

Comparative XRD Analysis : Compare multiple derivatives (e.g., 2-fluorobenzylidene vs. 3-chlorobenzylidene) to identify trends in ring puckering .

Computational Modeling : Density functional theory (DFT) can predict energy-minimized conformations and validate experimental data .

  • Case Study : Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate shows a monoclinic crystal system (space group P21/n) with β = 96.33°, differing from orthorhombic analogs due to fluorine’s steric effects .

Q. How can reaction mechanisms for intramolecular cyclization in thiazolo[3,2-a]pyrimidine synthesis be elucidated?

  • Mechanistic Probes :

  • Isotopic Labeling : Use N- or S-labeled precursors to track bond formation via NMR or mass spectrometry.
  • Kinetic Studies : Monitor intermediates (e.g., enolate formation) via in situ IR spectroscopy during reflux .
    • Key Finding : Sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization in acetic acid .

Methodological Recommendations

  • Synthesis : Optimize benzaldehyde derivatives (electron-deficient groups improve cyclization rates) .
  • Characterization : Combine XRD with solid-state NMR to resolve conformational ambiguities .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

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